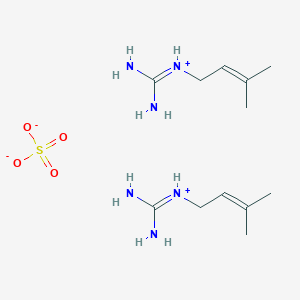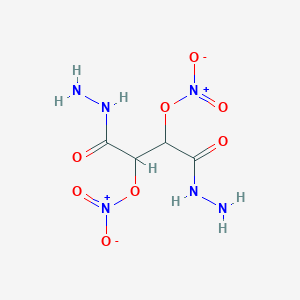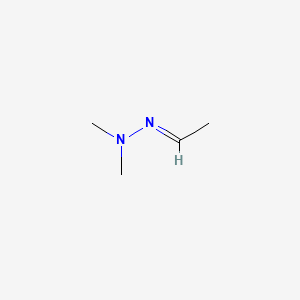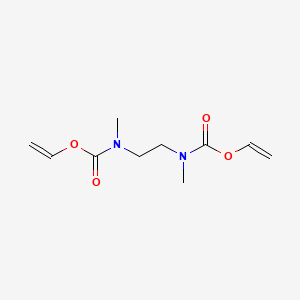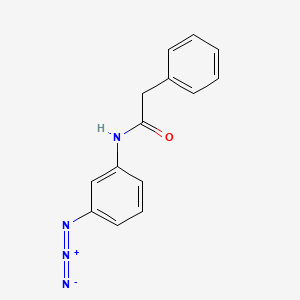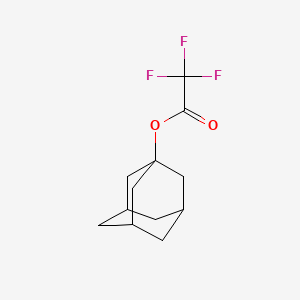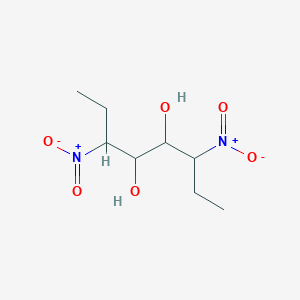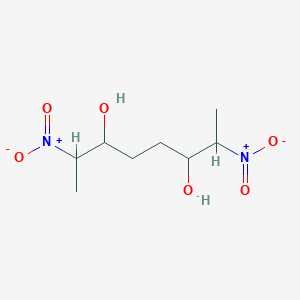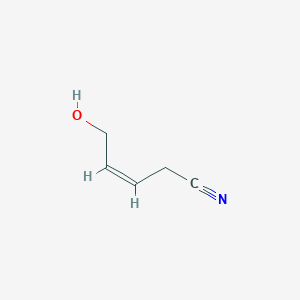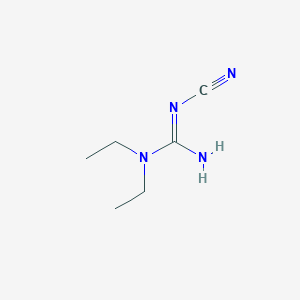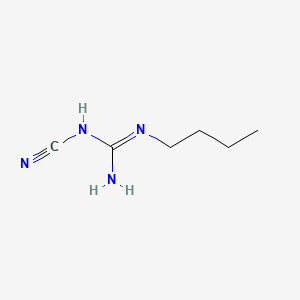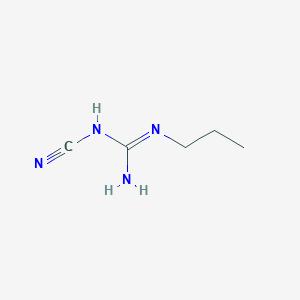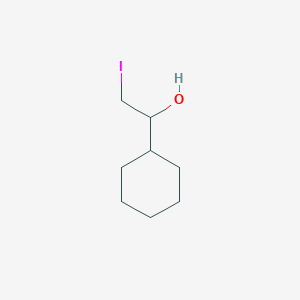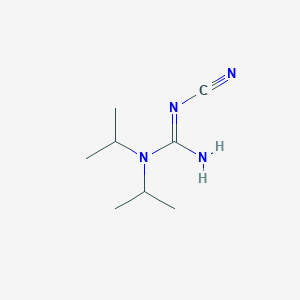
1-Cyano-3,3-bis(propan-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-3,3-bis(propan-2-yl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a cyano group and two isopropyl groups attached to the guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3,3-bis(propan-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of cyanamides that react with derivatized amines. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation . For instance, thiourea derivatives can be used as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques involving the use of thiourea derivatives and metal-catalyzed reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-3,3-bis(propan-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include oxidized guanidines, reduced amines, and substituted guanidine derivatives. These products have diverse applications in chemical synthesis and biological research .
Scientific Research Applications
1-Cyano-3,3-bis(propan-2-yl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyano-3,3-bis(propan-2-yl)guanidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s high basicity and ability to form hydrogen bonds enable it to interact with active sites of enzymes, inhibiting their activity. Additionally, its planar structure allows it to intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Cyano-3,3-bis(propan-2-yl)guanidine include other guanidine derivatives such as:
- 2-Aminoimidazolines
- 2-Amino-1,4,5,6-tetrahydropyrimidines
- 2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group and the isopropyl groups enhances its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-cyano-1,1-di(propan-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-6(2)12(7(3)4)8(10)11-5-9/h6-7H,1-4H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHHDUVQQHFLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=NC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
